2-Phenyl-1,3,2-oxazaborolidine
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Overview
Description
2-Phenyl-1,3,2-oxazaborolidine is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. It is particularly known for its role as a catalyst in the enantioselective reduction of ketones to chiral secondary alcohols. The compound was first introduced by Itsuno et al. in 1981 and later developed by Corey et al., making it a cornerstone in the realm of homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-oxazaborolidine typically involves the reaction of an amino alcohol with a borane source. One common method includes the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with borane-dimethyl sulfide complex (BH₃-Me₂S) in tetrahydrofuran (THF) at room temperature for several hours . Another method involves heating the amino alcohol with excess borane in THF at reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the scalability of the synthesis can be achieved by optimizing the reaction conditions and using continuous flow reactors. The use of supported catalysts, such as silica-supported oxazaborolidines, can also enhance the efficiency and recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3,2-oxazaborolidine primarily undergoes reduction reactions. It is widely used in the enantioselective reduction of ketones to secondary alcohols. The compound forms a complex with borane, which then reduces the ketone with high enantiomeric excess .
Common Reagents and Conditions:
Reagents: Borane-dimethyl sulfide complex (BH₃-Me₂S), tetrahydrofuran (THF), amino alcohols.
Conditions: Room temperature to reflux conditions, depending on the specific synthetic route.
Major Products: The major products of these reactions are chiral secondary alcohols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
2-Phenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2-oxazaborolidine involves the formation of a complex with borane. This complex then facilitates the enantioselective reduction of ketones. The chiral environment provided by the oxazaborolidine ensures high enantiomeric excess in the resulting secondary alcohols . The molecular targets and pathways primarily involve the interaction with ketones and borane to form the reduced product .
Comparison with Similar Compounds
1,3,2-Oxazaborolidine: A general class of compounds with similar catalytic properties.
Chiral amino alcohols: Used as precursors in the synthesis of oxazaborolidines.
Borane complexes: Various borane complexes are used in similar reduction reactions.
Uniqueness: 2-Phenyl-1,3,2-oxazaborolidine stands out due to its high enantioselectivity and efficiency in catalyzing reductions. Its modular structure allows for easy modification to suit specific reactions, making it a versatile and valuable catalyst in asymmetric synthesis .
Properties
CAS No. |
7462-35-3 |
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Molecular Formula |
C8H10BNO |
Molecular Weight |
146.98 g/mol |
IUPAC Name |
2-phenyl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C8H10BNO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,10H,6-7H2 |
InChI Key |
JIJDVODVARDNHE-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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